Ioversol

Description

This compound is a non-ionic compound with a tri-iodinated benzene ring used as a contrast dye in diagnostic procedures to visualize different types of organs and tissues. Iodine has a high atomic density, which gives it the ability to attenuate X-rays. The intravascular administration of iodine compounds, such as this compound, enhances the contrast between vessels in the path of the flow of the contrast medium and normal tissue, allowing the visualization of internal structures. This compound is a highly hydrophilic agent considered to be generally safe; however, serious adverse reactions have been reported due to the inadvertent intrathecal administration of this compound, which is only indicated for intra-arterial and intravenous use. this compound was approved by the FDA in 1989 and is currently indicated for computed tomographic (CT) imaging and contrast enhancement in peripheral arteriography, coronary arteriography, and left ventriculography.

This compound is a Radiographic Contrast Agent. The mechanism of action of this compound is as a X-Ray Contrast Activity.

This compound is a sterile, nonpyrogenic, aqueous solution intended for intravascular administration as a diagnostic radiocontrast agent. This compound is available in various concentrations, ranging from 240 to 350 milligrams of iodine per milliliter.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988. This drug has a black box warning from the FDA.

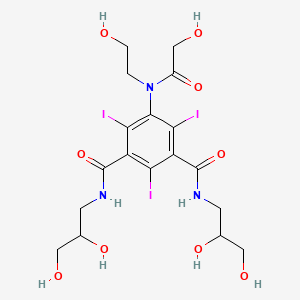

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDBBAQNWSUWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045521 | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water soluble | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

87771-40-2, 8771-40-2 | |

| Record name | Ioversol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioversol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioversol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOVERSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180-182°C | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ioversol mechanism of action in preclinical models

An In-Depth Technical Guide to the Preclinical Mechanism of Action of Ioversol

Introduction

This compound is a second-generation, non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging procedures such as angiography, venography, and computed tomography (CT) enhancement.[1][2] Its primary mechanism of action is the opacification of blood vessels and anatomical structures, which is directly related to its iodine content, allowing for clear radiographic visualization.[1][3] While clinically regarded for its safety profile compared to older high-osmolar agents, preclinical research has delved deeper into its biological interactions at the cellular and molecular levels. These in vitro and in vivo studies reveal that this compound is not merely an inert substance but can actively modulate cellular pathways, leading to a range of biological effects. This guide provides a technical overview of these mechanisms as elucidated in preclinical models, focusing on oxidative stress, apoptosis, renal and endothelial dysfunction, and neuroinflammation.

Core Mechanisms of Action in Preclinical Models

Preclinical investigations have identified several key mechanisms through which this compound exerts its effects beyond simple X-ray attenuation. These actions are often dose- and time-dependent and are particularly relevant in understanding the pathophysiology of contrast-induced adverse reactions.

Induction of Oxidative Stress and Neuroinflammation

A significant mechanism attributed to this compound in preclinical models is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates.

In a rat model, a bolus injection of this compound into the internal carotid artery was shown to induce neuroinflammation and oxidative stress.[4] This was evidenced by significantly upregulated levels of malondialdehyde (MDA), a marker of lipid peroxidation, and downregulated levels of superoxide dismutase (SOD), a key antioxidant enzyme, in the brain. The study also observed a proinflammatory activation of microglia, the resident immune cells of the central nervous system. Furthermore, this compound was found to upregulate the expression of astrocytic aquaporin (AQP) 4, and in vitro transwell cultures demonstrated that this compound treatment enhanced the migration of microglia towards endothelial cells. These findings suggest that this compound can directly and indirectly activate microglia, contributing to a neuroinflammatory state that may underlie the pathogenesis of contrast-induced encephalopathy.

Induction of Apoptosis

This compound has been demonstrated to trigger apoptosis, or programmed cell death, in various cell types, particularly renal and endothelial cells. This is a critical mechanism in the context of contrast-induced nephropathy (CIN) and endothelial damage.

-

In Endothelial Cells: An in vitro study on endothelial cells found that exposure to this compound at concentrations between 12.5 and 50.0 mgI/ml led to a notable increase in the percentage of total apoptotic cells.

-

In Renal Tubular Cells: Research using LLC-PK1 cells, a porcine kidney epithelial cell line, showed that a 30-minute incubation with this compound resulted in increased activity of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. This was accompanied by an upregulation of mRNA for the pro-apoptotic protein Bax and a decrease in the mRNA levels of the anti-apoptotic protein Bcl-2, shifting the cellular balance in favor of cell death.

Alteration of Renal Hemodynamics and Cellular Function

The kidney is a primary target for the toxic effects of contrast media. Preclinical models have been instrumental in dissecting this compound's impact on renal blood flow and tubular cell function.

In an isolated perfused rat kidney (IPRK) model, this compound at a concentration of 20 mgI/ml caused a sustained decrease in both renal perfusate flow (RPF) and the glomerular filtration rate (GFR). This hemodynamic effect was found to be mediated by the potent vasoconstrictor endothelin. The administration of BQ123, a selective endothelin ETA receptor antagonist, completely abolished the GFR reduction and markedly reduced the fall in RPF, confirming the role of the endothelin pathway in this compound-induced renal vasoconstriction.

Endothelial Cell Dysfunction

The vascular endothelium is in direct contact with intravascularly administered this compound, making it susceptible to potential damage. In vitro studies have shown that this compound can compromise endothelial cell viability. In one study, cell viability decreased by 50% when endothelial cells were exposed to this compound concentrations within the range of 2.5-50 mgI/ml. This direct cytotoxicity can contribute to the thromboembolic events reported during angiographic procedures, as endothelial integrity is crucial for preventing blood coagulation.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the cited preclinical studies.

Table 1: Effects of this compound on Endothelial and Renal Cells in vitro

| Cell Type | Parameter | Concentration (mgI/ml) | Result | Reference |

|---|---|---|---|---|

| Endothelial Cells | Cell Viability | 2.5 - 50 | 50% decrease | |

| Endothelial Cells | Total Apoptosis | 12.5 - 50 | Notable increase | |

| LLC-PK1 Renal Cells | Caspase-3 Activity | Not specified | Increased | |

| LLC-PK1 Renal Cells | Caspase-9 Activity | Not specified | Increased | |

| LLC-PK1 Renal Cells | Bax mRNA | Not specified | Increased |

| LLC-PK1 Renal Cells | Bcl-2 mRNA | Not specified | Decreased | |

Table 2: Biomarkers of Oxidative Stress and Inflammation in a Rat Brain Model

| Parameter | Effect of this compound | Description | Reference |

|---|---|---|---|

| Malondialdehyde (MDA) | Upregulated | Marker of lipid peroxidation | |

| Superoxide Dismutase (SOD) | Downregulated | Key antioxidant enzyme | |

| Proinflammatory Cytokines | Elevated | Markers of inflammation |

| Microglia Activation | Increased | Proinflammatory response | |

Table 3: Hemodynamic Effects of this compound in Isolated Perfused Rat Kidney

| Parameter | Concentration (mgI/ml) | Effect | Role of Endothelin | Reference |

|---|---|---|---|---|

| Renal Perfusate Flow (RPF) | 20 | Sustained decrease | Mediated by endothelin |

| Glomerular Filtration Rate (GFR) | 20 | Sustained decrease | Effect abolished by ETA receptor antagonist | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols used in key preclinical studies of this compound.

Protocol 1: In Vitro Endothelial Cell Viability and Apoptosis Assay

This protocol is based on methodologies used to assess the effects of iodinated contrast media on endothelial cells.

-

Cell Culture: Human or murine endothelial cells (e.g., HUVECs) are cultured in complete growth medium under standard conditions (37°C, 5% CO2).

-

Treatment: Cells are seeded in multi-well plates. Upon reaching confluence, the growth medium is replaced with a medium containing various concentrations of this compound (e.g., 2.5, 12.5, 25, 50 mgI/ml). Control cells are incubated with a complete growth medium.

-

Incubation: Cells are exposed to this compound for specified time periods (e.g., 2, 4, 24 hours).

-

Cell Viability Assessment (MTT Assay):

-

After incubation, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Cells are incubated to allow for the conversion of MTT into formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized using a solvent (e.g., DMSO).

-

The absorbance is measured with a spectrophotometer, with lower absorbance indicating reduced cell viability.

-

-

Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

-

After treatment, cells are harvested and washed.

-

Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V (to detect early apoptotic cells) and Propidium Iodide (to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

-

Protocol 2: In Vivo Neuroinflammation and Oxidative Stress Assessment in Rats

This protocol is adapted from a study investigating this compound-induced neuroinflammation.

-

Animal Model: Adult male Sprague-Dawley rats are used.

-

Administration: Animals are anesthetized, and a bolus injection of this compound is administered into the internal carotid artery (ICA). Control groups receive phosphate-buffered saline (PBS) or a sham procedure.

-

Tissue Collection: At specified time points post-injection (e.g., 1 and 3 days), animals are euthanized, and brain tissue (specifically the occipital cortex) is collected.

-

Immunohistochemistry: Brain sections are stained with antibodies against microglia markers (e.g., Iba1) to assess microglial activation and proliferation.

-

Oxidative Stress Biomarker Analysis:

-

Brain tissue homogenates are prepared.

-

Malondialdehyde (MDA) levels are measured using a commercially available kit (e.g., thiobarbituric acid reactive substances assay).

-

Superoxide Dismutase (SOD) activity is measured using a commercially available SOD assay kit.

-

-

Cytokine Analysis: Levels of proinflammatory cytokines (e.g., TNF-α, IL-1β) in the brain homogenates are quantified using ELISA kits.

Protocol 3: Isolated Perfused Rat Kidney (IPRK) Model for Hemodynamic Assessment

This protocol is based on the methodology used to study the renal effects of this compound.

-

Kidney Isolation: A male Wistar rat is anesthetized, and the right kidney is isolated and cannulated via the renal artery.

-

Perfusion: The kidney is placed in a perfusion chamber and perfused with a modified Krebs-Henseleit solution containing bovine serum albumin and a mixture of amino acids. The perfusate is gassed with 95% O2 / 5% CO2 and maintained at 37°C.

-

Baseline Measurement: The preparation is allowed to stabilize, and baseline measurements of renal perfusate flow (RPF) and glomerular filtration rate (GFR, often measured by inulin clearance) are recorded.

-

This compound Administration: this compound (20 mgI/ml) is added to the perfusate, and the effects on RPF and GFR are continuously monitored.

-

Pharmacological Intervention: In a separate set of experiments, the ETA receptor antagonist BQ123 (10 μM) is added to the perfusate before this compound administration to determine the role of endothelin in the observed hemodynamic changes.

-

Data Analysis: Changes in RPF and GFR from baseline are calculated and compared between treatment groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes provides a clearer understanding of the mechanism of action.

Caption: this compound-induced apoptosis pathway in renal cells.

Caption: Experimental workflow for an in vitro MTT cell viability assay.

Caption: Proposed mechanism of this compound-induced neuroinflammation.

References

An In-depth Technical Guide to the Physicochemical Properties of Ioversol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a nonionic, low-osmolality iodinated contrast agent widely utilized in diagnostic imaging procedures to enhance the visualization of internal structures.[1][2] Its chemical and physical properties, particularly its molecular weight and osmolality, are critical determinants of its safety and efficacy profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of its clinical application workflow.

Core Physicochemical Properties of this compound

This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide.[3] Its structure incorporates a tri-iodinated benzene ring, which is responsible for its radiopaque properties.[4] The presence of multiple hydrophilic groups contributes to its water solubility and nonionic nature in solution.[4]

Quantitative Data Summary

The key quantitative properties of this compound and its common formulations are summarized in the tables below.

| Property | Value |

| Chemical Formula | C₁₈H₂₄I₃N₃O₉ |

| Molecular Weight | 807.11 g/mol |

| Organically Bound Iodine | 47.2% |

Table 1: Core Molecular Properties of this compound.

The osmolality of this compound solutions is a critical factor influencing patient tolerance and the risk of adverse effects. As a low-osmolality contrast medium, this compound formulations have an osmolality significantly lower than high-osmolality contrast agents, though still hypertonic relative to plasma (approximately 290 mOsm/kg water).

| Formulation (Brand Name: Optiray®) | This compound Concentration (mg/mL) | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg water) |

| Optiray 240 | 509 | 240 | 530 |

| Optiray 300 | 636 | 300 | 695 |

| Optiray 320 | 678 | 320 | 702 |

| Optiray 350 | 741 | 350 | 792 |

Table 2: Osmolality of Common this compound Formulations.

Experimental Protocols

Accurate determination of the molecular weight and osmolality of this compound is essential for quality control and formulation development. The following sections detail the methodologies for these key experiments.

Determination of this compound Content and Purity by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in bulk drug substance and finished dosage forms.

Principle: High-performance liquid chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A Diode-Array Detector (DAD) allows for the simultaneous monitoring of absorbance over a range of wavelengths, providing both quantitative data and spectral information for peak identification and purity assessment.

Methodology:

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

-

Column: Zodiac phenyl C18 column (250 mm × 4.6 mm; 5 µm particle size).

-

Mobile Phase: A mixture of water and methanol (90:10, v/v) is used in an isocratic elution mode.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 50 µL.

-

Run Time: 10 minutes.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard of known concentration in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the sample.

-

Sample Preparation: For an injection sample, dilute the formulation with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Determination of Osmolality by Vapor Pressure Osmometry

Principle: Vapor pressure osmometry is a technique used to determine the osmolality of a solution by measuring the depression of the vapor pressure of the solvent by the solute. The magnitude of the vapor pressure depression is directly proportional to the molal concentration of all solute particles in the solution.

Methodology:

-

Instrumentation: A vapor pressure osmometer.

-

Calibration: Calibrate the instrument using standard solutions of known osmolality (e.g., sodium chloride solutions).

-

Sample Preparation: this compound injection solutions can typically be analyzed directly. If the osmolality is expected to be very high, a precise dilution with deionized water may be necessary.

Procedure:

-

Equilibrate the osmometer according to the manufacturer's instructions.

-

Pipette a small, precise volume of the this compound sample onto a sample disc.

-

Place the sample disc into the measurement chamber of the osmometer.

-

The instrument will measure the dew point temperature depression, which is related to the vapor pressure of the sample.

-

The osmolality of the sample is then calculated and displayed by the instrument based on the calibration.

Clinical Application Workflow

The primary application of this compound is as a contrast agent for X-ray-based imaging modalities, such as computed tomography (CT). The following diagram illustrates a typical workflow for a contrast-enhanced CT scan using this compound.

Workflow for a contrast-enhanced CT scan using this compound.

Mechanism of Action:

Upon intravenous administration, this compound is distributed throughout the vascular system. The iodine atoms in the this compound molecule attenuate X-rays, increasing the contrast between blood vessels and surrounding tissues. This opacification of the vessels allows for clear radiographic visualization of anatomical structures and any potential abnormalities. This compound is primarily excreted unchanged by the kidneys.

References

Solubility of Ioversol in Biological Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a non-ionic, low-osmolarity radiographic contrast agent widely used in medical imaging procedures such as angiography, urography, and computed tomography (CT) scans.[1] Its efficacy and safety are intrinsically linked to its physicochemical properties, particularly its solubility in aqueous and biological media. This technical guide provides an in-depth overview of the solubility of this compound in various biological buffers, offering valuable data and experimental protocols for researchers and professionals in drug development and formulation.

This compound's molecular structure, characterized by multiple hydrophilic hydroxyl groups, contributes to its high water solubility.[2][3] Commercial formulations of this compound, such as Optiray™, are sterile, aqueous solutions that underscore its excellent solubility and stability in a buffered environment.[4] Understanding the solubility of this compound in different biological buffers is critical for the development of stable and effective contrast media formulations, as well as for designing relevant in vitro and in vivo studies.

Quantitative Solubility Data

While this compound is known to be "freely soluble" or "very soluble" in water, specific quantitative solubility data in common biological buffers such as Phosphate-Buffered Saline (PBS), Tris, and HEPES are not extensively documented in publicly available literature.[1] However, the composition of its commercial formulations provides significant insight into its practical solubility and compatibility with a buffered system.

One widely used formulation, Optiray™, contains tromethamine, a biological buffer, at a concentration of 3.6 mg/mL, with the final solution's pH adjusted to a physiologically compatible range of 6.0 to 7.4. The concentration of this compound in these formulations can be as high as 741 mg/mL, indicating a very high degree of solubility in this buffered aqueous medium.

A predicted water solubility value for this compound is reported as 1.04 mg/mL; however, this is likely an underestimation given the high concentrations used in commercial products. The discrepancy highlights the importance of empirical determination of solubility in relevant buffer systems for specific research and development applications.

Table 1: Composition of a Commercial this compound Formulation (Optiray™) Illustrating High Solubility in a Buffered Solution

| Component | Concentration (per mL) | Purpose | pH of Final Solution |

| This compound | Up to 741 mg | Contrast Agent | 6.0 - 7.4 |

| Tromethamine | 3.6 mg | Buffer | |

| Edetate Calcium Disodium | 0.2 mg | Stabilizer | |

| Water for Injection | q.s. to 1 mL | Vehicle |

Data sourced from FDA product label information.

Experimental Protocols for Solubility Determination

A precise determination of this compound's solubility in specific biological buffers is essential for formulation development and experimental design. The following is a detailed methodology for a robust solubility assessment, adapted from established analytical techniques for this compound quantification.

Equilibrium Solubility Determination using High-Performance Liquid Chromatography (HPLC)

This protocol describes the determination of the equilibrium solubility of this compound in a selected biological buffer using the shake-flask method followed by quantification with a validated HPLC method.

Materials:

-

This compound powder (≥99% purity)

-

Selected biological buffer (e.g., Phosphate-Buffered Saline, Tris-HCl, HEPES), prepared at the desired pH and concentration.

-

HPLC-grade water and methanol

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV detector

-

Analytical column (e.g., Zodiac phenyl C18, 250 mm × 4.6 mm, 5 µm particle size)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a series of glass vials.

-

To each vial, add a known volume of the selected biological buffer.

-

Securely cap the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of water and methanol (e.g., 90:10 v/v) is suitable for the separation of this compound.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.

-

Calculate the solubility of this compound in the biological buffer by multiplying the determined concentration by the dilution factor.

-

Visualization of Methodologies and Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

Ioversol Stability Under Experimental Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ioversol is a widely used, non-ionic, low-osmolarity iodinated contrast agent essential for various diagnostic imaging procedures. Ensuring its stability throughout its shelf life and under conditions of use is paramount for patient safety and diagnostic accuracy. This technical guide provides a comprehensive overview of the stability of this compound under various experimental stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details a robust stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of this compound and the detection of its degradation products. While detailed kinetic studies and complete structural elucidation of all degradants are not extensively reported in publicly available literature, this guide consolidates the existing knowledge to provide a practical framework for researchers and drug development professionals working with this compound.

Physicochemical Properties of this compound

This compound is chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide. It is a nonionic, water-soluble compound. Commercial formulations, such as Optiray™, are sterile, nonpyrogenic, and colorless to pale-yellow solutions. These formulations are typically buffered with tromethamine and stabilized with edetate calcium disodium. The pH of these formulations is adjusted to a range of 6.0 to 7.4.[1][2] this compound solutions are sensitive to light and should be protected from exposure.[1][2]

Forced Degradation and Stability Profile

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3] Studies on this compound have shown that it exhibits varying degrees of stability under different stress conditions.

A study utilizing a stability-indicating HPLC-DAD method demonstrated the following order of stability for this compound under the tested conditions: Water > Acid > Oxidation > Base > Photo . This indicates that this compound is most susceptible to degradation under photolytic and basic conditions.

Data on Forced Degradation Studies

The following table summarizes the qualitative and semi-quantitative findings from forced degradation studies on this compound injection.

| Stress Condition | Reagents and Duration | Observation | Reference |

| Acid Hydrolysis | 0.1 N HCl at 60°C for 3 hours | Minor Degradation | |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 3 hours | Significant Degradation | |

| Neutral Hydrolysis | Water at 60°C for 3 hours | Stable | |

| Oxidative Degradation | 3% H₂O₂ at 60°C for 3 hours | Moderate Degradation | |

| Photodegradation | Exposure to UV light for 24 hours | Significant Degradation | |

| Thermal Degradation | 60°C for 3 hours (in water) | Stable |

Experimental Protocols

A validated stability-indicating analytical method is essential for accurately assessing the stability of this compound. The following protocol is based on a published HPLC-DAD method.

Stability-Indicating HPLC-DAD Method

-

Instrumentation: A high-performance liquid chromatograph equipped with a Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: Zodiac phenyl C18 (250 mm × 4.5 mm; 5 µm particle size)

-

Mobile Phase: Water:Methanol (90:10 v/v)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Run Time: Less than 10 minutes

-

Retention Time of this compound: Approximately 4.11 minutes

-

Forced Degradation Study Protocols

The following protocols are designed to intentionally degrade the this compound sample to an extent that allows for the validation of the stability-indicating method (typically 5-20% degradation).

-

Sample Preparation: A stock solution of this compound injection is used. For analysis, all degraded samples are diluted with the mobile phase to a target concentration (e.g., 509 µg/mL).

-

Acid Hydrolysis: Treat the this compound stock solution with 0.1 N HCl and heat at 60°C for 3 hours. Neutralize with 0.1 N NaOH before dilution and analysis.

-

Base Hydrolysis: Treat the this compound stock solution with 0.1 N NaOH and heat at 60°C for 3 hours. Neutralize with 0.1 N HCl before dilution and analysis.

-

Neutral Hydrolysis: Treat the this compound stock solution with water and heat at 60°C for 3 hours.

-

Oxidative Degradation: Treat the this compound stock solution with 3% H₂O₂ and heat at 60°C for 3 hours.

-

Photolytic Degradation: Expose the this compound stock solution to UV light for 24 hours.

Visualizations

Experimental Workflow for Stability-Indicating HPLC Method

References

Pharmacokinetics of Ioversol in Small Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Ioversol, a non-ionic, low-osmolar iodinated contrast agent, in commonly used small animal models. The information presented herein is intended to assist researchers and drug development professionals in designing and interpreting preclinical imaging and safety studies.

Executive Summary

This compound is a widely used contrast agent for various radiological procedures. Understanding its behavior in preclinical animal models is crucial for the non-clinical assessment of its safety and efficacy. This document summarizes the available pharmacokinetic data for this compound in rats, dogs, rabbits, and mice, details relevant experimental methodologies, and provides visual representations of key processes. The data consistently demonstrates that this compound is rapidly distributed into the extracellular fluid, is not significantly metabolized, and is primarily and rapidly excreted unchanged by the kidneys.

Quantitative Pharmacokinetic Data

Table 1: this compound Pharmacokinetic Parameters in Rats

| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |

| Excretion (Urine) | 73-90% within 2 hours | Sprague-Dawley Rats | 0.2 and 1.0 g I/kg | Intravenous | [1] |

| Excretion (Urine & Feces) | 91-99% within 24 hours | Sprague-Dawley Rats | 0.2 and 1.0 g I/kg | Intravenous | [1] |

| Tissue Retention | ~1% of dose at 24 hours | Sprague-Dawley Rats | 0.2 and 1.0 g I/kg | Intravenous | [1] |

| Intravenous LD50 | 15 g I/kg | Rats | Not Specified | Intravenous | [2] |

| Cmax | Data Not Available | - | - | - | - |

| Tmax | Data Not Available | - | - | - | - |

| AUC | Data Not Available | - | - | - | - |

| Half-life (t½) | Data Not Available | - | - | - | - |

| Clearance (CL) | Data Not Available | - | - | - | - |

| Volume of Distribution (Vd) | Data Not Available | - | - | - | - |

Table 2: this compound Pharmacokinetic Parameters in Dogs

| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |

| Distribution Half-life (t½α) | 1 - 4 minutes | Beagle Dogs | Not Specified | Intravenous | [1] |

| Elimination Half-life (t½β) | 40 - 55 minutes | Beagle Dogs | Not Specified | Intravenous | |

| Excretion (Urine) | 86-88% within 48 hours | Beagle Dogs | Not Specified | Intravenous | |

| Excretion (Fecal) | 3-9% within 48 hours | Beagle Dogs | Not Specified | Intravenous | |

| Metabolism | Excreted in unchanged form | Beagle Dogs | Not Specified | Intravenous | |

| Volume of Distribution (Vd) | 25-27% of body weight | Dogs | Not Specified | Intravenous | |

| Cmax | Data Not Available | - | - | - | - |

| Tmax | Data Not Available | - | - | - | - |

| AUC | Data Not Available | - | - | - | - |

| Clearance (CL) | Data Not Available | - | - | - | - |

Table 3: this compound Pharmacokinetic Parameters in Rabbits

| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |

| Intravenous LD50 | ≥25 g I/kg | Rabbits | Not Specified | Intravenous | |

| Cmax | Data Not Available | - | - | - | - |

| Tmax | Data Not Available | - | - | - | - |

| AUC | Data Not Available | - | - | - | - |

| Half-life (t½) | Data Not Available | - | - | - | - |

| Clearance (CL) | Data Not Available | - | - | - | - |

| Volume of Distribution (Vd) | Data Not Available | - | - | - | - |

Table 4: this compound Pharmacokinetic Parameters in Mice

| Parameter | Value | Animal Model | Dosage | Route of Administration | Source |

| Intravenous LD50 | 17 g I/kg | Mice | Not Specified | Intravenous | |

| Cmax | Data Not Available | - | - | - | - |

| Tmax | Data Not Available | - | - | - | - |

| AUC | Data Not Available | - | - | - | - |

| Half-life (t½) | Data Not Available | - | - | - | - |

| Clearance (CL) | Data Not Available | - | - | - | - |

| Volume of Distribution (Vd) | Data Not Available | - | - | - | - |

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies of this compound in small animal models are not consistently reported in publicly available literature. However, based on the available information and standard pharmacokinetic study designs, a general methodology can be outlined.

Animal Models

Studies have been conducted in Sprague-Dawley rats, Beagle dogs, and various strains of mice and rabbits. The choice of model depends on the specific research question. For general pharmacokinetic profiling, rats are a common choice due to their well-characterized physiology and handling feasibility.

Dosing and Administration

This compound is administered intravenously (IV), typically as a bolus injection. Doses in non-clinical studies have ranged from 0.2 g I/kg to 3.2 g I/kg. The formulation used is a sterile aqueous solution of this compound.

Sample Collection

Blood samples are collected at multiple time points post-administration to characterize the plasma concentration-time profile. For rats and mice, blood is often collected via tail vein or saphenous vein bleeding for interim samples, with a terminal sample collected via cardiac puncture. Urine and feces are collected over specified intervals (e.g., 0-2, 2-8, 8-24 hours) using metabolic cages to determine the extent and route of excretion.

Bioanalytical Method

The concentration of this compound in biological matrices (plasma, urine) is typically determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is a common and robust method for the quantification of this compound. For biodistribution studies, radiolabeled this compound (e.g., with 125I) can be used, with quantification performed via scintillation counting of tissue and fluid samples.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: General experimental workflow for a pharmacokinetic study of this compound in small animal models.

Distribution and Excretion Pathway of this compound

Caption: Primary distribution and excretion pathways of this compound following intravenous administration.

Discussion

The available data from studies in rats and dogs indicates that this compound exhibits a pharmacokinetic profile typical of a non-metabolized, hydrophilic compound. Following intravenous administration, it rapidly distributes from the central compartment (blood) into the peripheral compartment, which is consistent with the extracellular fluid space. This is a key characteristic for an effective extracellular contrast agent.

The elimination of this compound is predominantly renal, with the vast majority of the administered dose being excreted unchanged in the urine. The rapid urinary excretion, with a significant portion eliminated within the first two hours in rats, underscores its efficient clearance from the body. The elimination half-life in dogs is relatively short, on the order of 40-55 minutes, suggesting that the agent does not persist in the systemic circulation for an extended period. The minimal fecal excretion further confirms the primary role of the kidneys in its elimination.

The lack of significant metabolism is an important safety feature, as it reduces the potential for the formation of active or toxic metabolites. The high intravenous LD50 values in mice, rats, and rabbits (17 g/kg, 15 g/kg, and ≥25 g/kg, respectively) are indicative of a low order of acute toxicity.

Conclusion

In small animal models, this compound is characterized by rapid distribution into the extracellular space, a lack of significant metabolism, and prompt and nearly complete renal excretion of the unchanged drug. While comprehensive quantitative pharmacokinetic data is not uniformly available across all species, the existing information provides a solid foundation for its preclinical assessment. For future studies, it would be beneficial to conduct head-to-head pharmacokinetic comparisons in different small animal models under standardized conditions to allow for more direct data correlation and to further refine allometric scaling for human dose predictions.

References

An In-depth Technical Guide to the Contrast Enhancement Properties of Ioversol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a non-ionic, low-osmolar iodinated contrast agent widely utilized in diagnostic imaging to enhance the visibility of vascular structures and organs.[1][2] Its favorable safety profile and diagnostic efficacy have established it as a valuable tool in clinical practice.[3][4] This technical guide provides a comprehensive overview of the core contrast enhancement properties of this compound, focusing on its physicochemical characteristics, pharmacokinetic profile, and the molecular mechanisms underlying its function. Detailed experimental protocols and data are presented to facilitate further research and development in the field of contrast media.

Physicochemical Properties

The contrast enhancement capabilities of this compound are intrinsically linked to its physicochemical properties. This compound is a tri-iodinated benzene derivative, and its high concentration of iodine is responsible for its radiopacity, allowing it to absorb X-rays more effectively than surrounding tissues.[5] Different formulations of this compound, marketed as Optiray®, are available with varying iodine concentrations, osmolality, and viscosity to suit diverse clinical applications.

Table 1: Physicochemical Properties of this compound Formulations

| Property | Optiray 240 | Optiray 300 | Optiray 320 | Optiray 350 |

| This compound Content (mg/mL) | 509 | 636 | 678 | 741 |

| Iodine Content (mg/mL) | 240 | 300 | 320 | 350 |

| Osmolality (mOsm/kg water) | 502 | 651 | 702 | 792 |

| Viscosity at 25°C (cP) | 4.3 | 8.2 | 9.9 | 14.3 |

| Viscosity at 37°C (cP) | 2.9 | 5.5 | 5.8 | 9.0 |

| Specific Gravity at 37°C | 1.275 | 1.352 | 1.371 | 1.405 |

Data compiled from publicly available product information.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound contribute significantly to its efficacy and safety as a contrast agent.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Distribution | ||

| Protein Binding | Does not bind to serum or plasma proteins. | |

| Volume of Distribution | 0.26 L/kg body weight, consistent with extracellular space distribution. | |

| Metabolism | ||

| Biotransformation | Does not undergo significant metabolism, deiodination, or biotransformation. | |

| Elimination | ||

| Half-life | Approximately 1.5 hours in patients with normal renal function. | |

| Excretion | Primarily excreted unchanged in the urine, with over 95% of the administered dose eliminated within 24 hours. |

Mechanism of Contrast Enhancement

The fundamental mechanism of this compound's contrast enhancement lies in the attenuation of X-rays by the iodine atoms within its molecular structure. Following intravascular administration, this compound opacifies the vessels in its path, allowing for clear radiographic visualization of anatomical structures until significant hemodilution occurs. The degree of contrast enhancement is directly proportional to the iodine concentration. In tissues with a compromised blood-brain barrier, this compound can diffuse into the interstitial space, leading to enhancement of lesions.

Signaling Pathways and Cellular Effects

Recent research has begun to elucidate the molecular signaling pathways affected by iodinated contrast media, including this compound. In vitro studies on renal tubular cells have shown that this compound can induce apoptosis. This process is mediated through a signaling cascade involving the Bcl-2 family of proteins, caspases, and the Akt/CREB pathway.

Specifically, this compound-induced apoptosis is associated with a reduction in phosphorylated Akt (pAkt), which subsequently leads to a decrease in the phosphorylated form of cyclic AMP response element binding protein (pCREB). This pathway also involves the activation of caspase-9 and caspase-3.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of this compound's cytotoxicity on renal tubular cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Renal tubular cells (e.g., LLC-PK1)

-

Cell culture medium

-

This compound solution

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed renal tubular cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include a control group with medium only.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT reagent to each well.

-

Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.

-

After the second incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

In Vitro Protein Binding Assessment: Equilibrium Dialysis

This protocol describes the determination of this compound's binding to plasma proteins using equilibrium dialysis.

Materials:

-

This compound solution

-

Human plasma

-

Phosphate buffered saline (PBS), pH 7.4

-

Equilibrium dialysis device (e.g., RED device)

-

Incubator with shaker (37°C)

-

Analytical instrumentation for this compound quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare the equilibrium dialysis device according to the manufacturer's instructions. This typically involves hydrating the dialysis membrane.

-

Spike human plasma with this compound to a final concentration of 10 µM.

-

Add 300 µL of the this compound-spiked plasma to the sample chamber of the dialysis device.

-

Add 500 µL of PBS to the buffer chamber.

-

Seal the device and incubate at 37°C on an orbital shaker for 4 hours to allow the system to reach equilibrium.

-

After incubation, collect 100 µL aliquots from both the plasma and buffer chambers.

-

To the buffer sample, add 100 µL of blank plasma. To the plasma sample, add 100 µL of PBS to equalize the matrix.

-

Analyze the concentration of this compound in both sets of samples using a validated analytical method.

-

Calculate the percentage of protein binding.

In Vivo Contrast Enhancement Assessment in a Mouse Tumor Model

This protocol details the evaluation of this compound's contrast enhancement properties in a murine tumor model using micro-CT.

Materials:

-

Tumor-bearing mice

-

This compound injection

-

Micro-CT scanner

-

Anesthesia system (e.g., isoflurane)

-

Catheter for intravenous injection

Procedure:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Position the mouse in the micro-CT scanner.

-

Acquire a pre-contrast baseline scan of the tumor region.

-

Administer this compound intravenously via a tail vein catheter. A typical dose results in a tumor iodine concentration of approximately 2 mg I/mL.

-

Immediately following injection, acquire a series of dynamic post-contrast scans for up to 30 minutes. The contrast signal typically reaches equilibrium within 5 minutes and remains stable for up to 60 minutes.

-

Reconstruct the CT images and perform a quantitative analysis of the contrast enhancement in the tumor and surrounding tissues by measuring the change in Hounsfield Units (HU).

Conclusion

This compound is a well-characterized, non-ionic, low-osmolar contrast agent with a robust safety and efficacy profile. Its contrast enhancement properties are derived from its high iodine content and favorable pharmacokinetic profile, which includes a lack of protein binding and rapid renal excretion. Emerging research into its effects on cellular signaling pathways, particularly the induction of apoptosis in renal cells via the Akt/CREB pathway, provides valuable insights for future drug development and safety assessments. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and applications of this compound and other iodinated contrast media.

References

Ioversol and the Extracellular Matrix: A Technical Guide to Investigating a Potential Interaction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ioversol, a non-ionic, low-osmolar iodinated contrast agent, is widely utilized in medical imaging. Its passage through the vascular and extravascular spaces brings it into direct contact with the extracellular matrix (ECM), a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. While direct, quantitative data on the specific interactions between this compound and individual ECM components is currently limited in publicly available literature, the potential for such interactions exists and warrants investigation. One study has suggested that non-ionic contrast agents like this compound may have chemical interactions with cartilage components that go beyond simple electrostatic forces, highlighting a need for further research[1].

This technical guide provides a comprehensive framework for researchers to investigate the potential interactions between this compound and the ECM. It outlines detailed experimental protocols, proposes templates for quantitative data presentation, and visualizes key signaling pathways and experimental workflows. The methodologies described are based on established techniques for studying interactions between small molecules and biological macromolecules.

Introduction to this compound and the Extracellular Matrix

This compound is a tri-iodinated benzene derivative used as a contrast agent for X-ray imaging procedures. Its non-ionic nature and low osmolality reduce the risk of adverse reactions compared to ionic agents. The ECM is a dynamic and intricate meshwork composed primarily of collagens, fibronectins, laminins, proteoglycans, and hyaluronic acid. It plays a crucial role in tissue morphogenesis, homeostasis, and repair. Understanding the potential interactions between this compound and the ECM is important for elucidating any off-target effects of the contrast agent and for the development of new diagnostic or therapeutic strategies.

Quantitative Data on this compound-ECM Component Interactions

Table 1: Hypothetical Binding Affinities of this compound with Key ECM Proteins

| ECM Protein | Binding Affinity (Kd) | Technique |

| Collagen Type I | To be determined | Surface Plasmon Resonance (SPR) |

| Collagen Type IV | To be determined | Isothermal Titration Calorimetry (ITC) |

| Fibronectin | To be determined | Microscale Thermophoresis (MST) |

| Laminin | To be determined | Surface Plasmon Resonance (SPR) |

Table 2: Hypothetical Kinetic Parameters for this compound Binding to ECM Proteins

| ECM Protein | Association Rate (kon) | Dissociation Rate (koff) | Technique |

| Collagen Type I | To be determined | To be determined | Surface Plasmon Resonance (SPR) |

| Fibronectin | To be determined | To be determined | Surface Plasmon Resonance (SPR) |

Table 3: Potential Effects of this compound on ECM-Modifying Enzyme Activity

| Enzyme | Effect of this compound (IC50/EC50) | Assay Type |

| MMP-2 (Gelatinase A) | To be determined | Fluorogenic Peptide Substrate Assay |

| MMP-9 (Gelatinase B) | To be determined | Gelatin Zymography |

| LOX (Lysyl Oxidase) | To be determined | Amine Oxidase Activity Assay |

Experimental Protocols

This section details methodologies that can be employed to investigate the interaction of this compound with ECM components.

Protein Binding Assays

These assays are designed to determine the binding affinity and kinetics of this compound to purified ECM proteins.

-

Surface Plasmon Resonance (SPR):

-

Immobilization: Covalently immobilize purified human collagen type I, fibronectin, or laminin onto a sensor chip surface.

-

Binding Analysis: Flow a series of concentrations of this compound in a suitable buffer over the sensor surface.

-

Data Acquisition: Continuously monitor the change in the refractive index at the sensor surface, which is proportional to the mass of this compound binding to the immobilized protein.

-

Kinetic and Affinity Determination: Analyze the resulting sensorgrams to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

-

-

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: Prepare a solution of the purified ECM protein in a reaction cell and a solution of this compound in a syringe.

-

Titration: Inject small aliquots of the this compound solution into the protein solution at a constant temperature.

-

Heat Measurement: Measure the heat released or absorbed during the binding interaction after each injection.

-

Thermodynamic Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Cell-Based Assays

These assays investigate the effect of this compound on cellular processes that are dependent on the ECM.

-

Cell Adhesion Assay:

-

Coating: Coat multi-well plates with specific ECM proteins (e.g., collagen, fibronectin).

-

Cell Seeding: Seed cells (e.g., fibroblasts, endothelial cells) onto the coated plates in the presence of varying concentrations of this compound.

-

Incubation and Washing: Allow cells to adhere for a defined period. Wash away non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).

-

-

Cell Migration Assay (Wound Healing/Scratch Assay):

-

Cell Monolayer: Grow a confluent monolayer of cells on an ECM-coated surface.

-

"Wound" Creation: Create a "scratch" or cell-free area in the monolayer.

-

Treatment: Treat the cells with different concentrations of this compound.

-

Imaging and Analysis: Acquire images of the "wound" at different time points and quantify the rate of cell migration into the cell-free area.

-

ECM Synthesis and Degradation Assays

These assays assess the impact of this compound on the production and breakdown of ECM components.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Cell Culture: Culture relevant cells (e.g., fibroblasts) in the presence of this compound.

-

RNA Extraction: Isolate total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

PCR Amplification: Perform qRT-PCR using primers specific for genes encoding ECM proteins (e.g., COL1A1, FN1) and MMPs.

-

Gene Expression Analysis: Analyze the changes in gene expression levels relative to control-treated cells.

-

-

Matrix Metalloproteinase (MMP) Activity Assay:

-

Sample Collection: Collect conditioned media from cell cultures treated with this compound.

-

Activity Measurement: Use a fluorogenic peptide substrate that is specifically cleaved by the MMP of interest (e.g., MMP-2, MMP-9). The cleavage of the substrate results in an increase in fluorescence.

-

Quantification: Measure the fluorescence intensity over time to determine the enzymatic activity.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of ECM production and remodeling. Investigating whether this compound modulates this pathway could provide insights into its effects on the ECM.

Caption: TGF-β signaling pathway regulating ECM gene expression.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on ECM-related cellular processes.

Caption: A workflow for studying this compound-ECM interactions.

Conclusion

The interaction between this compound and the extracellular matrix represents an under-investigated area with potential implications for both the clinical use of this contrast agent and our understanding of ECM biology. This guide provides a robust framework for researchers to systematically explore this topic. By employing the detailed experimental protocols and data presentation formats outlined, the scientific community can begin to build a comprehensive understanding of the molecular and cellular consequences of this compound's presence in the extravascular space. The visualization of key signaling pathways and experimental workflows serves to guide the design and execution of these crucial studies. Further research in this area is essential to fully characterize the biological profile of this compound and other non-ionic contrast agents.

References

The Theoretical Basis of Ioversol in Vascular Imaging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ioversol is a non-ionic, low-osmolar radiographic contrast agent widely utilized in vascular imaging procedures such as angiography, venography, and computed tomography (CT) to visualize blood vessels and internal organs.[1][2] Its chemical structure, a tri-iodinated benzene ring, is designed to attenuate X-rays, thereby enhancing the contrast of the vascular system against surrounding tissues.[1][3] Developed by Mallinckrodt Pharmaceuticals and marketed under trade names like Optiray, this compound has been a subject of extensive research and clinical use since its FDA approval in 1989, valued for its efficacy and favorable safety profile compared to older, high-osmolar contrast media.[4] This technical guide provides an in-depth exploration of the theoretical basis of this compound, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and the experimental protocols that underpin its clinical application.

Physicochemical Properties of this compound

This compound, chemically designated as N,N'-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl)glycolamido]-2,4,6-triiodoisophthalamide, is a highly water-soluble molecule with a molecular weight of 807.11 g/mol . The organically bound iodine content is 47.2%. Being non-ionic, it does not dissociate in solution, a key factor contributing to its lower osmolality compared to ionic contrast agents. The osmolality and viscosity of this compound formulations are critical parameters that influence its hemodynamic effects and patient tolerance.

The following tables summarize the key physicochemical and pharmacokinetic parameters of various this compound formulations (Optiray).

Table 1: Physicochemical Properties of this compound Formulations

| Property | Optiray 240 | Optiray 300 | Optiray 320 | Optiray 350 |

| This compound Concentration (mg/mL) | 509 | 636 | 678 | 741 |

| Iodine Concentration (mg/mL) | 240 | 300 | 320 | 350 |

| Osmolality (mOsm/kg water) | 502 | 651 | 702 | 792 |

| Viscosity at 25°C (cps) | 4.6 | 8.2 | 9.9 | 14.3 |

| Viscosity at 37°C (cps) | 3.0 | 5.5 | 5.8 | 9.0 |

| Specific Gravity at 37°C | 1.281 | 1.352 | 1.371 | 1.405 |

| Data sourced from |

Table 2: Pharmacokinetic Parameters of this compound (Optiray 320) in Healthy Adult Volunteers

| Parameter | Value |

| Dose | 50 mL |

| Cmax (mg/mL) | 1.45 |

| Tmax (min) | 2.0 |

| AUC (mg⋅hr/mL) | 1.74 |

| Clearance (mL/min) | 156 |

| Dose | 150 mL |

| Cmax (mg/mL) | 2.36 |

| Tmax (min) | 4.3 |

| AUC (mg⋅hr/mL) | 4.43 |

| Clearance (mL/min) | 185 |

| General Parameters | |

| Elimination Half-life (hours) | 1.5 |

| Volume of Distribution (L/kg) | 0.26 |

| Protein Binding | Negligible |

| Fecal Elimination | Negligible |

| Data sourced from |

Mechanism of Action

The diagnostic efficacy of this compound is predicated on the X-ray attenuation properties of the iodine atoms within its molecular structure. When introduced into the vascular system, this compound opacifies the vessels through which it flows, allowing for clear radiographic visualization of the vascular anatomy until significant hemodilution occurs. The degree of radiographic enhancement is directly proportional to the iodine concentration.

Following intravascular injection, this compound distributes from the vascular space into the extracellular space. In tissues with an intact blood-brain barrier, this compound does not cross into the extravascular space. However, in cases where the blood-brain barrier is disrupted, it can accumulate in the interstitial fluid of the affected region.

Figure 1. Simplified workflow of this compound-based vascular imaging.

Pharmacokinetics

The pharmacokinetic profile of this compound follows an open two-compartment model with first-order elimination.

-

Distribution: Following intravenous administration, this compound is rapidly distributed throughout the extracellular fluid. The volume of distribution in adults is approximately 0.26 L/kg body weight. This compound does not bind to serum or plasma proteins.

-

Metabolism: this compound is not metabolized and does not undergo deiodination or biotransformation.

-

Elimination: The primary route of elimination is via the kidneys, with over 95% of the administered dose excreted unchanged in the urine within 24 hours. The peak urinary concentration occurs within the first two hours after administration. The elimination half-life in individuals with normal renal function is approximately 1.5 hours. In patients with renal impairment, the elimination half-life is prolonged. Fecal elimination is negligible.

Figure 2. Pharmacokinetic pathway of this compound in the body.

Experimental Protocols

Numerous clinical trials have been conducted to establish the safety and efficacy of this compound in various vascular imaging applications. Below are detailed methodologies for key types of experiments cited in the literature.

Peripheral and Visceral Arteriography: A Double-Blind, Comparative Study

This study design is employed to compare the safety and efficacy of this compound with another contrast agent, such as iohexol or diatrizoate.

-

Study Design: A randomized, double-blind, parallel-group clinical study.

-

Patient Population: Patients undergoing peripheral or visceral arteriography.

-

Procedure:

-

Informed consent is obtained from all participants.

-

Patients are randomly assigned to receive either this compound (e.g., 320 mg I/mL) or the comparator contrast agent (e.g., iohexol 300 mg I/mL or diatrizoate).

-

Standard angiographic techniques are used for catheter placement and contrast injection.

-

The volume and flow rate of contrast injection are determined by the specific vessel being imaged and standard clinical practice.

-

-

Efficacy Assessment:

-

Radiographic quality is assessed by blinded radiologists and rated on a scale (e.g., excellent, good, fair, poor/nondiagnostic).

-

-

Safety and Tolerability Assessment:

-

Patient tolerance is evaluated by scoring sensations of heat and pain on a multi-point scale (e.g., 0=none to 3=severe).

-

Vital signs (blood pressure, heart rate) and electrocardiogram (ECG) are monitored before, during, and after the procedure.

-

Blood and urine samples are collected pre- and post-procedure to monitor for changes in laboratory values (e.g., serum creatinine, electrolytes).

-

Adverse events are recorded and assessed for their relationship to the contrast agent.

-

Cardiac Angiography: Hemodynamic and Electrocardiographic Effects

These studies focus on the cardiovascular safety of this compound during coronary arteriography and left ventriculography.

-

Study Design: A randomized, double-blind study comparing this compound to another contrast agent (e.g., iopamidol, diatrizoate).

-

Patient Population: Patients undergoing routine cardiac catheterization.

-

Procedure:

-

Following informed consent, patients are randomized to an this compound or comparator group.

-

Baseline hemodynamic and ECG parameters are recorded.

-

Left ventriculography and selective coronary arteriography are performed according to standard protocols.

-

Hemodynamic parameters (e.g., left ventricular systolic and end-diastolic pressure, systemic arterial pressure, cardiac output) and ECG are continuously recorded for a specified period (e.g., 5 minutes post-left ventriculography and 2 minutes post-coronary injection).

-

-

Efficacy Assessment:

-

Angiographic image quality is evaluated by experienced cardiologists.

-

-

Safety Assessment:

-

Changes in hemodynamic and ECG parameters from baseline are analyzed.

-

The incidence of adverse reactions, such as chest pain, arrhythmias, and allergic-like reactions, is documented.

-

Safety Profile and Adverse Effects

This compound is generally well-tolerated. However, as with all iodinated contrast media, there is a risk of adverse reactions, which can range from mild to severe.

-

Common Adverse Reactions: A sensation of warmth or pain upon injection is common. Nausea, vomiting, and headache may also occur.

-

Hypersensitivity Reactions: Allergic-like reactions, including urticaria, pruritus, and rash, can occur. Severe, life-threatening anaphylactic reactions are rare but possible.

-

Contrast-Induced Nephropathy (CIN): This is a serious potential complication, characterized by an acute decline in renal function following contrast administration. The pathophysiology is thought to involve a combination of direct tubular toxicity and renal medullary ischemia. Patients with pre-existing renal insufficiency, diabetes, and dehydration are at increased risk. The use of low-osmolar agents like this compound is associated with a lower risk of CIN compared to high-osmolar agents.

-

Cardiovascular Effects: Hemodynamic changes, such as a transient decrease in blood pressure and an increase in heart rate, can occur, particularly with high-volume injections. Serious thromboembolic events, including myocardial infarction and stroke, have been reported during angiographic procedures.

-

Neurological Effects: Inadvertent intrathecal administration is contraindicated and can lead to severe adverse events, including death, seizures, and paralysis.

-

Endothelial Effects: Studies have suggested that non-ionic contrast media like this compound cause less endothelial injury and subsequent platelet deposition compared to ionic agents.

Figure 3. Simplified signaling pathways in contrast-induced nephropathy.

Conclusion

This compound is a well-established, non-ionic, low-osmolar contrast agent with a strong theoretical and clinical basis for its use in vascular imaging. Its favorable physicochemical properties, particularly its low osmolality, contribute to its good safety profile and patient tolerance. The mechanism of action is based on the efficient X-ray attenuation by its iodine content, providing excellent vascular opacification. A thorough understanding of its pharmacokinetics, potential adverse effects, and the experimental protocols used to evaluate its performance is essential for researchers, scientists, and drug development professionals working in the field of medical imaging and contrast media development.

References

Methodological & Application

Application Notes and Protocols for Preclinical Administration of Ioversol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Ioversol (a non-ionic, low-osmolar iodinated contrast agent) in preclinical research settings. The information is intended to guide researchers in planning and executing imaging studies in common laboratory animal models.

Introduction

This compound is a widely used contrast agent for X-ray-based imaging modalities such as computed tomography (CT) and angiography.[1] In preclinical research, it is an essential tool for visualizing anatomical structures, assessing vascularity, and evaluating organ function in animal models of disease. Proper administration of this compound is critical for obtaining high-quality imaging data and ensuring the welfare of the research animals. These notes provide standardized protocols for intravenous and intra-arterial administration routes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Acute Toxicity of this compound in Rodents

| Species | Route of Administration | LD50 (g Iodine/kg) | Reference |

| Mouse | Intravenous | 17 | [2][3][4] |

| Rat | Intravenous | 15 | [2] |

Table 2: Developmental Toxicity Study Dosages in Rats and Rabbits

| Species | Gestation Day of Administration | Intravenous Dose (g Iodine/kg/day) | Observed Effects | Reference |

| Rat | 7 to 17 | 0, 0.2, 0.8, 3.2 | No adverse effects on embryo-fetal development. | |

| Rabbit | 6 to 18 | 0, 0.2, 0.8, 3.2 | No adverse effects on embryo-fetal development. Maternal toxicity observed at 0.8 and 3.2 g Iodine/kg/day. |

Table 3: Preclinical Imaging Application Example

| Animal Model | Application | Administration Route | This compound Concentration | Imaging Modality | Key Finding | Reference |

| Mouse | Brain Tumor Imaging | Intravenous | 30% | Computed Tomography (CT) | Iodine concentration in the tumor region reached approximately 2 mg I/mL, significantly enhancing the CT signal at the tumor margins. |

Experimental Protocols